molecular formula C24H25N5O2 B2799364 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1215416-53-7

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2799364
CAS No.: 1215416-53-7
M. Wt: 415.497
InChI Key: FHPXEPWKNUGKHR-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazine derivatives, which are heterocyclic systems known for their diverse pharmacological activities, including antioxidant, antimicrobial, and kinase inhibitory properties. The core structure features a triazolo-pyridazine ring substituted at position 6 with a 3,4-dimethylphenyl group and at position 2 with an acetamide moiety linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15(2)18-7-9-20(10-8-18)25-23(30)14-28-24(31)29-22(27-28)12-11-21(26-29)19-6-5-16(3)17(4)13-19/h5-13,15H,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPXEPWKNUGKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

The compound 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule belonging to the class of triazolopyridazines. Its unique structure endows it with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings.

Structure and Composition

The compound features a triazolo-pyridazine core that is substituted with various functional groups, enhancing its biological activity. The molecular formula is C22H25N5OC_{22}H_{25}N_5O, and its synthesis typically involves multi-step processes including cyclization and acylation reactions.

Synthetic Routes

Common synthetic routes for this compound may involve:

  • Cyclization Reactions : Formation of the triazolo-pyridazine core.
  • Substitution Reactions : Introduction of various substituents like chloro or trifluoromethyl groups.
  • Acylation Reactions : Attachment of the acetamide moiety.

These methods are crucial for tailoring the compound's properties for specific applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Triazolopyridazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study evaluated several triazolopyridazine derivatives, revealing that modifications to the phenyl ring significantly influenced their anticancer potency. The compound under discussion was among those tested, showing promising results against breast and lung cancer cell lines.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that triazole derivatives often possess broad-spectrum antibacterial and antifungal properties.

Case Study: Antibacterial Screening

In a comparative study, derivatives of triazolopyridazines were screened against common bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Another significant application is in enzyme inhibition. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For example, similar compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment.

Case Study: DPP-IV Inhibition

Research into related compounds showed that specific structural features enhance DPP-IV inhibition, leading to improved glucose control in diabetic models. This suggests that the compound could be further explored for similar therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes and pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to related triazolo-pyridazine and acetamide derivatives documented in the evidence. Key comparisons include:

Structural Analogues with Triazolo[4,3-b]pyridazine Cores

Compound Name / ID Substituents (Position) Key Differences & Implications
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) - 3-Methyl group (triazolo-pyridazine)
- 4-Ethoxyphenyl (acetamide)
Ethoxy group increases lipophilicity compared to the target’s isopropyl group, potentially altering membrane permeability.
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) - 3-Methyl group (triazolo-pyridazine)
- Unsubstituted acetamide
Lack of aryl substitution on acetamide reduces steric bulk, possibly enhancing solubility but decreasing target specificity.
Target Compound - 3-Oxo, 6-(3,4-dimethylphenyl) (triazolo-pyridazine)
- 4-Isopropylphenyl (acetamide)
The 3,4-dimethylphenyl group introduces steric hindrance and electron-donating effects, which may improve binding affinity in hydrophobic pockets.

Functional Analogues with Amide Linkages

  • N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) : Features a triazolo-pyrazine core with a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via an ethyloxy spacer.
  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide :

    • Pyrazole core instead of triazolo-pyridazine.
    • The dichlorophenyl and pyrazole groups create a planar amide conformation with R₂²(10) hydrogen-bonded dimers, a feature absent in the target compound due to its bulkier substituents.

Research Findings and Trends

  • Bioactivity Insights :

    • Triazolo-pyridazine derivatives with arylacetamide groups (e.g., 891117-12-7 ) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s isopropylphenyl group may enhance selectivity for hydrophobic enzyme pockets.
    • Antioxidant-conjugated analogues (e.g., 16 ) highlight the role of electron-donating groups in radical scavenging, a property the target compound may lack due to its substituent profile.
  • Structural Trends :

    • Bulkier substituents (e.g., 3,4-dimethylphenyl vs. methyl or ethoxy groups) correlate with reduced solubility but improved metabolic stability in vitro .

Biological Activity

The compound 2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazolopyridazine class of compounds. Its unique structure and functional groups suggest potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of 396.46 g/mol. The structure features a triazole ring fused to a pyridazine ring, along with substituted phenyl groups which may influence its biological interactions.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight396.46 g/mol
IUPAC NameThis compound

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The compound may act as an inhibitor for cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain.

Anti-inflammatory Activity

Research indicates that compounds within the triazolopyridazine family exhibit significant anti-inflammatory properties. For instance:

  • In vitro Studies : The compound demonstrated moderate inhibitory activity against COX-I and COX-II enzymes. In one study, derivatives showed IC50 values ranging from 0.52 to 22.25 μM against COX-II, suggesting potential therapeutic effects comparable to known anti-inflammatory drugs like Celecoxib .

Analgesic Effects

The analgesic properties can be attributed to the inhibition of pain mediators through COX inhibition:

  • Case Studies : In vivo studies reported that similar triazolopyridazine derivatives exhibited significant reductions in pain response in animal models, supporting their potential utility as analgesics .

Antitumor Activity

Emerging studies have suggested that triazolopyridazine derivatives may also possess antitumor properties:

  • Cell Viability Assays : Compounds have been evaluated for their effects on cellular viability in various cancer cell lines. Some derivatives showed promising results with IC50 values indicating effective inhibition of tumor growth .

Summary of Key Studies

  • COX Inhibition : A study found that derivatives showed selective COX-II inhibition with an IC50 value significantly lower than that of traditional NSAIDs .
  • Cellular Studies : Another research highlighted the antioxidant activities and effects on cellular viability, indicating a multifaceted mechanism involving oxidative stress modulation .
  • Analgesic and Antitumor Potential : Animal models demonstrated both analgesic effects and reduced tumor growth rates when treated with similar compounds .

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